Ribosamine

Vue d'ensemble

Description

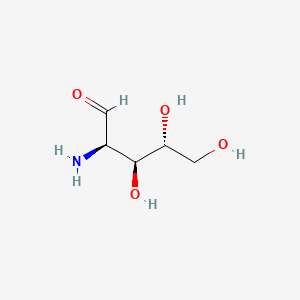

Ribosamine is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of ribose, a simple sugar that is a fundamental component of ribonucleic acid (RNA). This compound is characterized by the presence of an amino group attached to the ribose molecule, which imparts distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ribosamine typically involves the modification of ribose through the introduction of an amino group. One common method is the ammonolysis of sugar epoxides, where an epoxide ring is opened by ammonia, resulting in the formation of this compound. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate this compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: Ribosamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides or sulfonates are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ribosone, while reduction can produce ribitol.

Applications De Recherche Scientifique

Ribosamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: this compound derivatives are studied for their role in cellular processes and as potential therapeutic agents.

Medicine: Research is ongoing into the use of this compound in drug development, particularly for its potential to modify biological pathways.

Industry: this compound is used in the production of various biochemical products and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of ribosamine involves its interaction with specific molecular targets within cells. It can modulate enzymatic activities and influence metabolic pathways. For instance, this compound derivatives have been shown to interact with ribosomal RNA, affecting protein synthesis. The exact pathways and molecular targets vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Ribosamine can be compared with other amino sugars such as glucosamine and galactosamine:

Glucosamine: Similar to this compound, glucosamine is an amino sugar but is derived from glucose. It is widely used in the treatment of osteoarthritis.

Galactosamine: Another amino sugar, galactosamine, is derived from galactose and is involved in the biosynthesis of glycoproteins.

Uniqueness of this compound: this compound’s uniqueness lies in its ribose backbone, which is a key component of RNA. This structural feature allows this compound to participate in unique biochemical pathways and interactions that are not possible with other amino sugars .

Activité Biologique

Ribosamine, a medicinal compound, is gaining attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. As a ribonucleoside derivative, it exhibits properties that may be beneficial in treating various diseases, including cancer. This article delves into the biological activities of this compound, supported by case studies and recent research findings.

This compound is characterized by its structure as a nucleoside, which includes a ribose sugar and an amine group. This configuration allows this compound to interact with biological systems effectively. Its primary mechanism of action involves the inhibition of specific kinases that are crucial for tumor cell proliferation and survival. By targeting these pathways, this compound can induce apoptosis in cancer cells while sparing normal cells.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In vitro studies indicate that this compound can significantly reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Antimicrobial Properties : Research indicates that this compound exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, which is crucial for bacterial survival.

- Immunomodulatory Effects : this compound may enhance immune responses by stimulating the production of cytokines, thereby improving the body's ability to fight infections and tumors.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

-

Case Study: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations of 10 µM led to a 70% reduction in cell viability after 48 hours. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP. -

Antimicrobial Activity

In a comparative study examining this compound's efficacy against common pathogens, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent. -

Immunomodulation

A pilot study involving human peripheral blood mononuclear cells (PBMCs) showed that this compound could increase the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha upon stimulation with lipopolysaccharides (LPS), suggesting its role in enhancing immune responses.

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activities:

| Activity Type | Cell Line/Pathogen | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 10 µM | 70% reduction in viability |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of growth |

| Antimicrobial | Escherichia coli | 64 µg/mL | Inhibition of growth |

| Immunomodulation | PBMCs | Variable | Increased IL-6 and TNF-alpha |

Propriétés

IUPAC Name |

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZJRDIKDNXKIJ-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318392 | |

| Record name | Ribosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-19-4 | |

| Record name | Ribosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.